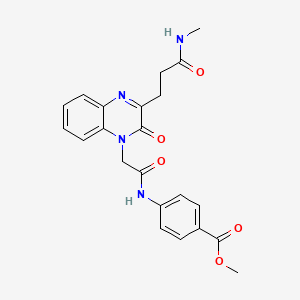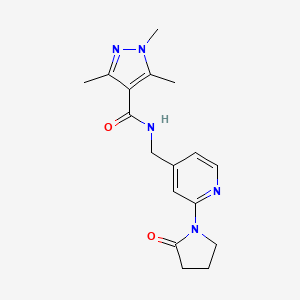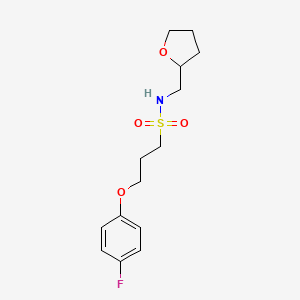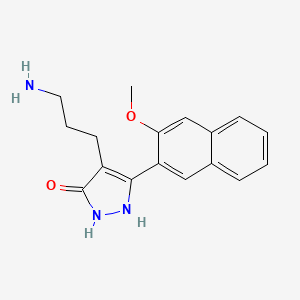
3-cyclopentyl-N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-cyclopentyl-N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)propanamide is an intriguing chemical compound with broad scientific research applications. Its unique structure integrates a cyclopentyl group, a fluorophenyl moiety, a 1,2,3-triazole ring, and a piperidinyl core, lending it distinct chemical properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions: To synthesize 3-cyclopentyl-N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)propanamide, a multi-step process is typically employed. The synthesis begins with the construction of the 1-(4-fluorophenyl)-1H-1,2,3-triazole framework through azide-alkyne cycloaddition, commonly known as the Huisgen reaction. This intermediate is then coupled with a piperidinyl compound via amidation to obtain the piperidin-4-yl-propanamide structure.
Industrial Production Methods: For large-scale production, an optimized route involves:
Azide-alkyne cycloaddition under Cu(I) catalysis.
Intermediate purification via chromatography.
Amidation reaction under controlled temperature and pH conditions.
化学反应分析
Types of Reactions:
Oxidation: This compound can undergo oxidation at the cyclopentyl ring, potentially yielding hydroxylated derivatives.
Reduction: The triazole ring remains inert to reduction, but the carbonyl group can be reduced to hydroxyl.
Substitution: The fluorophenyl ring is a site for electrophilic aromatic substitution, especially under catalytic conditions.
Common Reagents and Conditions:
Oxidation: Utilize oxidizing agents like KMnO₄ or CrO₃ under acidic conditions.
Reduction: Employ reducing agents like NaBH₄ or LiAlH₄.
Substitution: Conduct in the presence of catalysts such as AlCl₃ or FeCl₃ for electrophilic substitution.
Major Products:
Hydroxylated cyclopentyl derivatives
Reduced amides forming secondary amines
Substituted phenyl derivatives, varying by the electrophile used.
科学研究应用
Chemistry: The compound serves as a molecular scaffold in developing novel synthetic analogs for further studies.
Medicine: The compound's structure suggests possible applications in designing new pharmaceuticals targeting specific protein interactions.
Industry: It is utilized in material sciences, especially in developing polymers with specific functional properties.
作用机制
The mechanism of action involves interactions with biological macromolecules:
Molecular Targets: Specific proteins or enzymes, potentially influencing cellular pathways.
Pathways Involved: The compound's effects may modulate signaling pathways through receptor binding or enzyme inhibition.
相似化合物的比较
3-cyclopentyl-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)propanamide: Lacks the fluorine atom on the phenyl ring, which might influence its binding affinity and biological activity.
N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-cyclopentylpropanamide: Substitution of fluorine with chlorine alters its chemical reactivity and interaction with biological targets.
Uniqueness: 3-cyclopentyl-N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)propanamide stands out due to the presence of the fluorophenyl group, which can significantly impact its electronic properties, reactivity, and potential therapeutic benefits.
There's quite a breadth to this compound, from synthesis to applications, underlining its significance in scientific research
属性
IUPAC Name |
3-cyclopentyl-N-[1-[1-(4-fluorophenyl)triazole-4-carbonyl]piperidin-4-yl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28FN5O2/c23-17-6-8-19(9-7-17)28-15-20(25-26-28)22(30)27-13-11-18(12-14-27)24-21(29)10-5-16-3-1-2-4-16/h6-9,15-16,18H,1-5,10-14H2,(H,24,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPYFWOXHQCQYRP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)NC2CCN(CC2)C(=O)C3=CN(N=N3)C4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28FN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[3-[4-(3-Bromophenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2412927.png)
![[(E)-1-chloro-2-[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]-2-nitroethenyl]dimethylamine](/img/structure/B2412928.png)


![1-(2-Methylimidazol-1-yl)-3-propan-2-ylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2412931.png)
![2-Oxabicyclo[2.2.1]heptan-6-one](/img/structure/B2412932.png)

![N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2412937.png)
![(3E)-3-[(3-methoxy-4-{[3-(trifluoromethyl)phenyl]methoxy}phenyl)methylidene]-2,3-dihydro-1H-indol-2-one](/img/structure/B2412938.png)
![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-ethylphenyl)acetamide](/img/structure/B2412939.png)
![4-[(2-Chlorobenzyl)(methylsulfonyl)amino]benzoic acid](/img/structure/B2412940.png)

